molecular formula C24H21F3N2O2 B7551144 N-[1-(3-acetamidophenyl)ethyl]-2-[4-(trifluoromethyl)phenyl]benzamide

N-[1-(3-acetamidophenyl)ethyl]-2-[4-(trifluoromethyl)phenyl]benzamide

カタログ番号: B7551144
分子量: 426.4 g/mol
InChIキー: NBYMVVWVXGLHAZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[1-(3-acetamidophenyl)ethyl]-2-[4-(trifluoromethyl)phenyl]benzamide, commonly known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling, making it an attractive target for the treatment of B-cell malignancies.

作用機序

TAK-659 is a highly selective inhibitor of N-[1-(3-acetamidophenyl)ethyl]-2-[4-(trifluoromethyl)phenyl]benzamide, which is a key component of the B-cell receptor signaling pathway. Upon binding to the B-cell receptor, this compound is activated and phosphorylates downstream signaling molecules, leading to B-cell proliferation and survival. TAK-659 binds to the ATP-binding site of this compound and prevents its activation, thereby inhibiting downstream signaling pathways and inducing apoptosis in B-cell lymphoma cells.
Biochemical and Physiological Effects
TAK-659 has been shown to induce apoptosis in B-cell lymphoma cells both in vitro and in vivo. In preclinical studies, TAK-659 has demonstrated anti-tumor activity in a variety of B-cell lymphoma models, including diffuse large B-cell lymphoma, follicular lymphoma, and mantle cell lymphoma. TAK-659 has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax, in preclinical models.

実験室実験の利点と制限

One of the major advantages of TAK-659 is its high selectivity for N-[1-(3-acetamidophenyl)ethyl]-2-[4-(trifluoromethyl)phenyl]benzamide, which reduces the risk of off-target effects. TAK-659 has also demonstrated good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. However, one limitation of TAK-659 is its potential for drug-drug interactions, as it is metabolized by cytochrome P450 enzymes. Therefore, caution should be exercised when co-administering TAK-659 with other drugs that are metabolized by these enzymes.

将来の方向性

There are several potential future directions for the development of TAK-659. One area of interest is the combination of TAK-659 with other anti-cancer agents, such as immunomodulatory drugs or checkpoint inhibitors, to enhance its anti-tumor activity. Another area of interest is the development of TAK-659 for the treatment of autoimmune diseases, as N-[1-(3-acetamidophenyl)ethyl]-2-[4-(trifluoromethyl)phenyl]benzamide is also involved in the signaling pathways of immune cells. Finally, the development of TAK-659 analogs with improved pharmacokinetic properties and selectivity for this compound may lead to the discovery of more potent and effective anti-cancer agents.

合成法

The synthesis of TAK-659 was first reported by researchers at Takeda Pharmaceutical Company Limited in 2014. The synthesis involves the reaction of 4-(trifluoromethyl)benzoyl chloride with N-[1-(3-acetamidophenyl)ethyl]amine in the presence of a base, followed by a coupling reaction with 4-(dimethylamino)pyridine and benzoyl chloride. The final product is obtained after purification by column chromatography.

科学的研究の応用

TAK-659 has been extensively studied for its potential as a therapeutic agent for the treatment of B-cell malignancies. Preclinical studies have demonstrated that TAK-659 inhibits N-[1-(3-acetamidophenyl)ethyl]-2-[4-(trifluoromethyl)phenyl]benzamide phosphorylation and downstream signaling pathways, leading to decreased proliferation and survival of B-cell lymphoma cells. TAK-659 has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax, in preclinical models.

特性

IUPAC Name

N-[1-(3-acetamidophenyl)ethyl]-2-[4-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F3N2O2/c1-15(18-6-5-7-20(14-18)29-16(2)30)28-23(31)22-9-4-3-8-21(22)17-10-12-19(13-11-17)24(25,26)27/h3-15H,1-2H3,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBYMVVWVXGLHAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)NC(=O)C)NC(=O)C2=CC=CC=C2C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。